Quinolin-8-ol, 7-(6-methyl-2-pyridylamino)(phenyl)methyl-
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Overview
Description
7-(((6-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((6-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methylpyridinyl Group: The methylpyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.
Attachment of the Phenylmethyl Group: The phenylmethyl group can be attached via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with a benzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 7-(((6-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(((6-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of Lewis acids for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-(((6-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-(((6-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the additional functional groups.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, known for its metal-chelating properties.
Chloroquine: A quinoline derivative used as an antimalarial drug, featuring additional functional groups that enhance its biological activity.
Uniqueness
7-(((6-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol is unique due to its highly functionalized structure, which imparts distinct chemical and biological properties. The presence of the methylpyridinyl and phenylmethyl groups enhances its reactivity and potential for diverse applications compared to simpler quinoline derivatives.
Properties
Molecular Formula |
C22H19N3O |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
7-[[(6-methylpyridin-2-yl)amino]-phenylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C22H19N3O/c1-15-7-5-11-19(24-15)25-20(16-8-3-2-4-9-16)18-13-12-17-10-6-14-23-21(17)22(18)26/h2-14,20,26H,1H3,(H,24,25) |
InChI Key |
MVVZVJGMTSSYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
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